molecular formula C16H18F3N5O2S2 B2751686 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 886942-12-7

2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No. B2751686
CAS RN: 886942-12-7
M. Wt: 433.47
InChI Key: JKEGHFLHMDKIEG-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a thiadiazole ring, a ureido group, a tert-butyl group, and a trifluoromethyl group. The thiadiazole ring is a heterocyclic compound containing sulfur and nitrogen atoms, which can participate in various chemical reactions. The ureido group is a functional group derived from urea and can form hydrogen bonds, which could influence the compound’s solubility and reactivity. The tert-butyl group is a bulky alkyl group that can influence the compound’s steric properties. The trifluoromethyl group is a common substituent in pharmaceuticals and agrochemicals due to its ability to enhance chemical stability and lipophilicity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole ring, ureido group, tert-butyl group, and trifluoromethyl group would all contribute to the overall structure. The tert-butyl group is known to be a bulky group that can influence the spatial arrangement of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the thiadiazole ring can participate in various chemical reactions. Protodeboronation, a type of reaction involving the removal of a boron group, has been reported for compounds with similar structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the trifluoromethyl group could enhance the compound’s chemical stability and lipophilicity . The tert-butyl group could influence the compound’s steric properties .

Scientific Research Applications

Antitumor Agents

The 1,3,4-thiadiazole moiety is a significant scaffold in medicinal chemistry, particularly in the design of antitumor agents . Compounds with this structure have been evaluated for their cytotoxic effects on various human cancer cell lines, including chronic myelogenous leukemia. The introduction of a trifluoromethyl group can enhance the hydrophobic interactions with biological targets, potentially increasing the compound’s efficacy as a kinase inhibitor .

Pharmaceutical Development

The trifluoromethyl group is increasingly important in pharmaceuticals due to its ability to improve the metabolic stability and bioavailability of therapeutic compounds . Incorporating this group into molecules like our compound of interest could lead to the development of new drugs with enhanced pharmacokinetic properties.

Agrochemical Research

In agrochemicals, the trifluoromethyl group contributes to the creation of compounds with improved activity and selectivity . The compound could be explored for its potential use in developing novel pesticides or herbicides that are more effective and environmentally friendly.

Bioorganic Chemistry

The compound’s structure suggests potential use in bioorganic chemistry research, particularly in studying protein-ligand interactions. The tert-butyl group could provide steric bulk, influencing the binding affinity and specificity towards certain biological targets .

Radical Chemistry

The presence of the trifluoromethyl group in the compound aligns with the field of radical chemistry, where recent advances focus on trifluoromethylation reactions . This compound could serve as a model or precursor in studies aimed at developing new radical-initiated synthetic pathways.

properties

IUPAC Name

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N5O2S2/c1-15(2,3)22-12(26)21-13-23-24-14(28-13)27-8-11(25)20-10-6-4-9(5-7-10)16(17,18)19/h4-7H,8H2,1-3H3,(H,20,25)(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEGHFLHMDKIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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